molecular formula C10H5F9O3S B14689708 Phenyl nonafluorobutane-1-sulfonate CAS No. 25628-11-9

Phenyl nonafluorobutane-1-sulfonate

Cat. No.: B14689708
CAS No.: 25628-11-9
M. Wt: 376.20 g/mol
InChI Key: UXPCZDYRRUONAJ-UHFFFAOYSA-N
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Description

Phenyl nonafluorobutane-1-sulfonate ( 25628-11-9) is an organic compound with the molecular formula C10H5F9O3S and a molecular weight of 376.20 g/mol . This compound, also known as phenyl nonaflate, is characterized by a phenyl group linked to a nonafluorobutanesulfonate ester group . Its exact monoisotopic mass is 375.98157 Da . This sulfonate ester is recognized in pharmaceutical research, evidenced by its appearance in patent literature concerning the development of bioactive molecules, such as bicyclic compounds investigated for the reduction of beta-amyloid production, which is relevant to Alzheimer's disease research . The presence of the highly fluorinated chain makes this compound a potentially useful reagent in synthetic chemistry, for instance, as a precursor or building block for introducing the perfluorobutylsulfonyl group into target molecules . As a highly fluorinated synthetic intermediate, it is intended for use in laboratory research settings. This product is labeled "For Research Use Only" and is strictly not for medicinal, household, or personal use. Researchers should handle this material with appropriate precautions, consulting its safety data sheet prior to use. It is typically supplied by manufacturers and distributors specializing in fine chemicals, biochemicals, and pharmaceutical building blocks .

Properties

CAS No.

25628-11-9

Molecular Formula

C10H5F9O3S

Molecular Weight

376.20 g/mol

IUPAC Name

phenyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C10H5F9O3S/c11-7(12,9(15,16)17)8(13,14)10(18,19)23(20,21)22-6-4-2-1-3-5-6/h1-5H

InChI Key

UXPCZDYRRUONAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Trialkylsilyl)phenol Intermediates

2-(Trialkylsilyl)phenols serve as key precursors due to their enhanced stability and reactivity compared to unprotected phenols. A representative procedure involves:

  • Silylation of bromophenols : Treatment of 2-bromophenol derivatives with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) using triethylamine (Et3N) as a base.
  • Lithiation-trapping : Subsequent reaction with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which is quenched with aqueous ammonium chloride to yield the 2-(trimethylsilyl)phenol.

For example, 4,5-dimethoxy-2-(trimethylsilyl)phenol (1a ) is synthesized via this route with >85% yield after column chromatography. Sterically hindered variants, such as 2,4-di(tert-butyl)-6-(trimethylsilyl)phenol (1d ), require extended reaction times (9–16 hours) at room temperature.

Sulfonation with Nonafluorobutane-1-sulfonyl Fluoride

The sulfonation step employs NfF under strongly basic conditions:

**General Procedure B**:  
1. Charge 2-(trialkylsilyl)phenol (1.0 equiv), sodium hydride (1.5 equiv), and 18-crown-6 (1.0 equiv) in anhydrous THF.  
2. Add NfF (1.5 equiv) and stir at 60°C until completion (1–19 hours).  
3. Quench with water, extract with hexane, and purify via flash chromatography.  

The crown ether facilitates sodium ion coordination, enhancing the nucleophilicity of the phenoxide intermediate. This method achieves yields of 84–97% across diverse substrates (Table 1).

Structural and Reaction Parameter Optimization

Substrate Scope and Yield Trends

The following table summarizes key derivatives synthesized using Procedure B:

Entry Substrate R Groups Temp (°C) Time (h) Yield (%)
1 1a 4,5-OMe 60 1 91
2 1b 4,5-OBn 60 10 97
3 1c'' 3,5-OBn 60 5 86
4 1d 2,4-t-Bu Reflux 16 84

Electron-donating groups (e.g., methoxy, benzyloxy) accelerate sulfonation, while steric bulk (tert-butyl) necessitates prolonged heating.

Solvent and Base Effects

  • THF is optimal due to its ability to dissolve both organic and inorganic components (NaH, 18-crown-6).
  • Alternative bases (KOH, Cs2CO3) result in lower yields (<50%), highlighting NaH's superiority in generating reactive phenoxide species.

Mechanistic Considerations

The reaction proceeds via a concerted nucleophilic substitution mechanism:

  • Deprotonation of 2-(trialkylsilyl)phenol by NaH generates a phenoxide ion.
  • 18-Crown-6 complexes with Na⁺, increasing phenoxide nucleophilicity.
  • NfF undergoes attack at the sulfur center, forming the sulfonate ester with concomitant fluoride release.

The trimethylsilyl group exerts dual effects:

  • Steric protection : Shields the ortho position from undesired side reactions.
  • Electronic activation : Moderately deactivates the ring through σ-donation, preventing over-reactivity.

Analytical Characterization

Spectroscopic Data

Representative example (2a) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.37 (6H, s, Si(CH₃)₂), 3.88 (6H, s, OCH₃), 6.88–6.89 (2H, m, Ar-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ −4.7 (Si(CH₃)₂), 55.9 (OCH₃), 117.8–150.5 (aromatic carbons).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ −81.2 to −126.4 (CF₂ and CF₃ groups).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ions with <5 ppm accuracy. For 2a :

  • Calculated: 379.1724 ([M+H]⁺)
  • Observed: 379.1705.

Mechanism of Action

The mechanism by which phenyl nonafluorobutane-1-sulfonate exerts its effects involves its strong electron-withdrawing sulfonate group, which enhances its reactivity in nucleophilic substitution reactions. The compound can form stable intermediates with various nucleophiles, facilitating the formation of desired products . The molecular targets and pathways involved include interactions with amino acids and proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 426.25 g/mol (exact mass: 426.00) .
  • Structure : Features a fully fluorinated butyl chain (CF3CF2CF2CF2SO3<sup>-</sup>) linked to a phenyl group.
  • Applications : Used as a sulfonylation reagent in organic synthesis, a photoacid generator in electronics (e.g., photoresists), and intermediates in pharmaceutical manufacturing .

Comparison with Similar Compounds

Perfluorobutane Sulfonate (PFBS)

PFBS (C4F9SO3<sup>-</sup>) is the anionic form of perfluorobutane sulfonic acid, often used as a surfactant.

Property Phenyl Nonafluorobutane-1-sulfonate PFBS
Molecular Formula C10H5F9O3S C4HF9O3S
Bioaccumulation Lower due to phenyl group and C4 chain Lower than PFOS (C8)
Toxicity Limited data; structurally similar to PFBS, which shows reduced toxicity compared to PFOS EPA-reported oral RfD: 0.01 mg/kg/day
Applications Organic synthesis, electronics Firefighting foams, coatings

Key Differences :

  • This compound’s phenyl group enhances its utility in aryl-based chemical reactions, whereas PFBS is primarily an ionic surfactant.
  • PFBS has been more extensively studied for environmental persistence, showing a shorter half-life in water (< 3 months) compared to PFOS (> 5 years) .

Perfluorooctane Sulfonate (PFOS)

PFOS (C8F17SO3<sup>-</sup>) is a legacy PFAS compound phased out under the Stockholm Convention due to toxicity concerns.

Property This compound PFOS
Fluorinated Chain Length C4 C8
Persistence Moderate; shorter chain degrades faster High (environmental half-life > 5 years)
Regulatory Status Not restricted Globally restricted
Thermal Stability Stable up to 200°C Stable up to 400°C

Key Differences :

  • The C4 chain in this compound reduces bioaccumulation by orders of magnitude compared to PFOS .
  • PFOS exhibits higher electronegativity and surfactant efficacy, making it historically preferred for water-repellent coatings.

Triphenylsulfonium Nonaflate

Triphenylsulfonium nonaflate (C18H15F9O3S) is a sulfonium salt derivative.

Property This compound Triphenylsulfonium Nonaflate
Structure Neutral ester Ionic sulfonium salt
Applications Sulfonylation reactions Photoacid generator in lithography
Solubility Soluble in polar aprotic solvents High solubility in acetonitrile

Key Differences :

  • The sulfonium cation in triphenylsulfonium nonaflate enhances its photoactivity, making it critical for semiconductor manufacturing .

Naphthalen-2-yl Nonafluorobutane-1-sulfonate

A structural analog with a naphthyl group instead of phenyl (CAS 42096-34-4).

Property This compound Naphthalen-2-yl Derivative
Molecular Weight 426.25 g/mol 426.25 g/mol
Aromatic Group Phenyl Naphthyl
Reactivity Moderate electrophilicity Higher due to extended conjugation

Key Differences :

  • The naphthyl group increases steric hindrance and electronic conjugation, altering reaction kinetics in synthesis .

Environmental and Toxicological Profiles

  • This compound: Limited ecotoxicological data, but C4 compounds generally show 10–100× lower bioaccumulation than C8 analogs .
  • PFBS : EPA studies indicate low acute toxicity (LD50 > 2000 mg/kg in rodents) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing phenyl nonafluorobutane-1-sulfonate with high purity for experimental use?

  • Methodological Answer : Synthesis requires reacting perfluoropropylene with sulfuryl chloride to generate intermediate sulfonyl chlorides, followed by amidation with amines. Critical factors include controlling reaction temperature (<50°C) and using anhydrous conditions to prevent hydrolysis. Characterization via 19F^{19}\text{F}-NMR and LC-MS ensures purity (>98%) and confirms the absence of unreacted precursors .

Q. How can researchers reliably quantify this compound in environmental matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges followed by ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Optimize ion transitions (e.g., m/z 327 → 80 for sulfonate fragments) and calibrate with isotopically labeled internal standards (e.g., 13C^{13}\text{C}-PFBS) to correct for matrix effects .

Q. What are the baseline toxicity parameters for this compound in mammalian models?

  • Methodological Answer : Acute oral toxicity studies in rats indicate a median lethal dose (LD50_{50}) >2,000 mg/kg, suggesting low acute toxicity. Subchronic exposure (90-day) at 100 mg/kg/day in monkeys showed no histopathological changes, but renal clearance rates vary significantly between species (rats > monkeys > humans) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be reconciled?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in renal reabsorption and protein binding. For example, human data from NHANES show a serum half-life of ~28 days, whereas rats exhibit faster clearance (~4 hours) due to higher expression of organic anion transporters .

Q. What experimental designs are optimal for assessing the compound’s bioaccumulation potential in aquatic ecosystems?

  • Methodological Answer : Conduct flow-through mesocosm studies with controlled dosing (e.g., 10–100 µg/L) and measure bioconcentration factors (BCFs) in fish tissues. Use lipid-normalized concentrations and compare with octanol-water partition coefficients (log KowK_{ow} ~2.5) to predict environmental persistence. Note discrepancies between lab-derived BCFs and field data due to metabolite interference .

Q. How can researchers address reproducibility challenges in surface-enhanced Raman spectroscopy (SERS) for detecting this compound?

  • Methodological Answer : Standardize substrate preparation (e.g., Au/Ag nanoparticle size: 50–60 nm) and use multivariate analysis (e.g., principal component analysis) to account for spectral variability. Include negative controls (e.g., PFBS-free samples) to distinguish target signals from background noise .

Data Contradiction Analysis

Q. Why do in vitro cytotoxicity assays and in vivo toxicity studies yield divergent results for this compound?

  • Methodological Answer : In vitro models often lack metabolic activation (e.g., hepatic CYP450 enzymes) and underestimate detoxification pathways. For example, hepatocellular carcinoma (HepG2) cells show IC50_{50} values of 500 µM, whereas in vivo rodent studies report no observable adverse effects below 50 mg/kg/day. Use ex vivo liver S9 fractions to bridge this gap .

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